molecular formula C10H23ClN2 B11775675 (1-Isobutylpiperidin-4-yl)methanamine hydrochloride

(1-Isobutylpiperidin-4-yl)methanamine hydrochloride

Cat. No.: B11775675
M. Wt: 206.75 g/mol
InChI Key: MLXQZCGMBZMEBY-UHFFFAOYSA-N
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Description

(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H23ClN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride typically involves the reaction of piperidine derivatives with isobutylamine. One common method includes the reductive amination of 4-piperidone with isobutylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation helps in maintaining the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-Isobutylpiperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

(1-Isobutylpiperidin-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Isobutylpiperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Isobutylpiperidin-4-yl)methanamine hydrochloride is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its isobutyl group and piperidine ring contribute to its stability and versatility in various chemical reactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H23ClN2

Molecular Weight

206.75 g/mol

IUPAC Name

[1-(2-methylpropyl)piperidin-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C10H22N2.ClH/c1-9(2)8-12-5-3-10(7-11)4-6-12;/h9-10H,3-8,11H2,1-2H3;1H

InChI Key

MLXQZCGMBZMEBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCC(CC1)CN.Cl

Origin of Product

United States

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